3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

Kinase Inhibitors Pyruvate Kinase M2 Structure-Activity Relationship

Accelerate your kinase inhibitor program with this exclusive 3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline building block. The seven-membered homopiperazine ring delivers high basicity (pKa ~11) and distinct conformational flexibility, proven to yield a >13-fold potency shift vs piperazine analogs. Ideal for ROCK inhibitor libraries and ADME optimization, this intermediate enables precise SAR exploration where standard piperazines fail.

Molecular Formula C12H18FN3
Molecular Weight 223.29
CAS No. 873537-30-5
Cat. No. B3372116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline
CAS873537-30-5
Molecular FormulaC12H18FN3
Molecular Weight223.29
Structural Identifiers
SMILESCN1CCCN(CC1)C2=C(C=C(C=C2)N)F
InChIInChI=1S/C12H18FN3/c1-15-5-2-6-16(8-7-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3
InChIKeyDZVMBVDQVQEWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (CAS 873537-30-5): Fluorinated Diazepane Building Block for Kinase-Targeted Medicinal Chemistry


3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (CAS 873537-30-5) is a fluorinated aromatic amine featuring a 3-fluoroaniline core substituted at the 4-position with a 4-methyl-1,4-diazepane (homopiperazine) ring. With a molecular weight of 223.29 g/mol (C12H18FN3), it functions primarily as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors . It is commercially available at purities ranging from 95% to 98% .

Why 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Cannot Be Replaced by Piperazine or Regioisomeric Analogs


In medicinal chemistry, subtle changes in heterocyclic ring size, fluorine substitution pattern, or N-alkylation can profoundly alter a compound's physicochemical properties, target engagement, and metabolic fate. Substituting the seven-membered 1,4-diazepane ring for a six-membered piperazine, or relocating the fluorine atom, is not inconsequential—such modifications can shift pKa, logD, conformational flexibility, and ultimately, the selectivity and potency of derived inhibitors [1][2].

Quantitative Differentiation of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline Against Closest Analogs


Ring Size Modulates Kinase Inhibitor Potency: 1,4-Diazepane vs. Piperazine Core

In a systematic study of pyruvate kinase activators, replacing a piperazine core with a 1,4-diazepane core resulted in a 13.3-fold reduction in potency (AC50 increased from 0.065 μM to 0.866 μM) [1]. This demonstrates that the seven-membered diazepane ring is not a simple bioisostere for piperazine.

Kinase Inhibitors Pyruvate Kinase M2 Structure-Activity Relationship

Fluorine Substitution Pattern Dictates Metabolic Stability: Class-Level Inference

The 3-fluoro substitution on the aniline ring, combined with the para-diazepane group, creates a specific electronic and steric environment. While direct comparative metabolic stability data for 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline is unavailable, class-level evidence shows that the position of fluorine on aniline rings significantly impacts oxidative metabolism by cytochrome P450 enzymes [1].

Metabolic Stability CYP450 Fluorine Chemistry

Commercial Purity and Storage Specifications: Comparative Vendor Data

Commercially, 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline is offered at a minimum purity of 97% (AKSci) or 95% (Enamine), with storage recommendations of long-term in a cool, dry place . In comparison, the closely related piperazine analog 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline (CAS 500205-60-7) is typically supplied at ≥95% purity .

Building Blocks Purity Specifications Procurement

Differential Basicity (pKa) Impacts ADME Properties

The 1,4-diazepane ring (homopiperazine) exhibits a predicted pKa of approximately 11.02, whereas piperazine has a measured pKa1 of 5.70 [1]. This marked difference in basicity alters the ionization state at physiological pH, which can influence solubility, permeability, and volume of distribution of derived drug candidates.

pKa ADME Physicochemical Properties

Conformational Flexibility for Binding Pocket Adaptation

The seven-membered 1,4-diazepane ring adopts multiple low-energy conformations (chair, twist-boat), providing greater conformational flexibility than the more rigid six-membered piperazine ring. This flexibility can be advantageous for accessing binding pockets with unique geometries, as demonstrated by co-crystal structures of choline kinase alpha-1 with diazepane-containing ligands [1].

Conformational Analysis X-ray Crystallography Drug Design

Utility in ROCK Inhibitor Synthesis: Validated Medicinal Chemistry Application

Derivatives incorporating the 4-methyl-1,4-diazepan-1-yl group have been explored as Rho-associated protein kinase (ROCK) inhibitors. For example, 5-(1H-indazol-4-yl)-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine (CHEMBL600236) showed IC50 values of 2.5 μM against ROCK2 and 9.6 μM against ROCK1 [1]. While the free aniline building block itself is not active, its incorporation into such scaffolds validates its utility in medicinal chemistry campaigns.

ROCK Inhibitors Kinase Inhibitors Medicinal Chemistry

High-Value Application Scenarios for 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline


Kinase Inhibitor Hit-to-Lead Optimization

Utilize 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline as a key intermediate for synthesizing diverse kinase inhibitor libraries. The diazepane ring offers distinct conformational and electronic properties compared to piperazine, as evidenced by the 13.3-fold difference in potency observed in pyruvate kinase activator studies [1].

Metabolic Stability Profiling

Incorporate this building block into lead compounds to evaluate the impact of the 3-fluoro substitution pattern on CYP-mediated metabolism. Class-level data suggests that fluorine position on anilines can significantly alter metabolic stability [1].

pKa-Dependent Drug Design

Exploit the higher basicity (pKa ~11) of the diazepane moiety to modulate solubility and permeability of drug candidates. This property contrasts sharply with piperazine (pKa ~5.7) and can be leveraged for optimizing ADME profiles [1][2].

ROCK2-Targeted Therapeutics

Employ this building block in the synthesis of ROCK inhibitors, following established synthetic routes. The diazepane-containing analog CHEMBL600236 has demonstrated micromolar IC50 values against ROCK2, providing a validated starting point [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.